N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide
Description
Historical Context of Benzoxazepine-Based Pharmacophores
The historical development of benzoxazepine-based pharmacophores traces its origins to the mid-twentieth century when researchers began exploring seven-membered heterocyclic systems as alternatives to the more established six-membered benzodiazepine scaffolds. The initial interest in benzoxazepine chemistry emerged from the recognition that modifications to ring size and heteroatom composition could significantly alter pharmacological profiles and receptor selectivity patterns. Early investigations focused on dibenzo[b,f]oxazepine derivatives, which demonstrated promising activities as antidepressants and antihistaminic agents, establishing the foundation for subsequent medicinal chemistry efforts in this area.
The pharmaceutical significance of benzoxazepine derivatives became apparent through the development of several clinically relevant compounds that demonstrated superior therapeutic profiles compared to existing treatments. Historical examples include Sintamilv, which emerged as an efficient antidepressant with improved side effect profiles, and various histamine receptor antagonists that provided selective antihistaminic activity. These early successes established benzoxazepines as privileged scaffolds worthy of continued investigation and development, leading to systematic structure-activity relationship studies that identified key structural features responsible for biological activity.
The evolution of benzoxazepine chemistry has been marked by significant advances in synthetic methodology, enabling access to increasingly complex derivatives with diverse substitution patterns. Early synthetic approaches relied primarily on condensation reactions between aminophenols and aldehydes, but contemporary methods have expanded to include copper-catalyzed cyclizations, domino elimination-rearrangement-addition sequences, and multicomponent reactions. These methodological advances have facilitated the exploration of benzoxazepine chemical space and contributed to the identification of new pharmacological activities beyond the original antidepressant and antihistaminic applications.
The recognition of benzoxazepines as important pharmacophores has been reinforced by their identification in natural products and their demonstrated activities against contemporary therapeutic targets. Recent research has revealed benzoxazepine derivatives with anti-breast cancer activity, human immunodeficiency virus inhibition properties, and central nervous system modulatory effects. This expanding scope of biological activities has maintained scientific interest in benzoxazepine chemistry and continues to drive innovation in synthetic methodology and pharmacological evaluation.
The historical trajectory of benzoxazepine research demonstrates the importance of structural diversity in drug discovery efforts. The ability to modify substituents on both the benzene rings and the oxazepine heterocycle has provided medicinal chemists with numerous opportunities to optimize pharmacological properties while maintaining the core structural features responsible for biological activity. This structural flexibility has been crucial for addressing challenges related to selectivity, potency, and drugability characteristics that are essential for successful pharmaceutical development.
Structural Significance of Sulfonamide Moieties in Medicinal Chemistry
The sulfonamide functional group represents one of the most versatile and widely utilized pharmacophores in medicinal chemistry, with over 150 Food and Drug Administration-approved drugs incorporating sulfur-based moieties in their molecular structures. The structural significance of sulfonamides extends beyond their historical role as antimicrobial agents to encompass a broad spectrum of therapeutic applications including anti-inflammatory, anticancer, antiviral, and enzyme inhibition activities. The sulfur atom in the +6 oxidation state provides unique electronic and steric properties that contribute to the pharmacological versatility of sulfonamide-containing compounds.
The electronic characteristics of the sulfonamide group, particularly its strong electron-withdrawing nature and resistance to hydrolysis, make it an attractive component for drug design applications. These properties contribute to metabolic stability and provide opportunities for specific protein-ligand interactions through hydrogen bonding, electrostatic interactions, and dipole-dipole associations. The sulfonamide group serves as a non-classical bioisostere for carboxyl groups, phenolic hydroxyl groups, and amide groups, enabling medicinal chemists to modify pharmacokinetic properties while maintaining or enhancing biological activity.
Contemporary structure-activity relationship studies have revealed that the spatial orientation and substitution patterns of sulfonamide groups significantly influence biological activity profiles. The general structure of sulfonamides allows for extensive modification through variation of the aromatic and aliphatic substituents attached to both the sulfur atom and the nitrogen atom. These modifications can dramatically alter physicochemical properties such as lipophilicity, water solubility, and protein binding characteristics, providing medicinal chemists with tools to optimize drug-like properties for specific therapeutic applications.
The incorporation of sulfonamide moieties into complex molecular architectures has been facilitated by the development of robust synthetic methodologies that enable efficient formation of sulfonamide bonds under mild reaction conditions. Traditional approaches involving the reaction of sulfonyl chlorides with amines remain widely used, but newer methods have expanded the synthetic toolbox to include sulfonyl hydrazides, phenylsulfonylbenzotriazole reagents, and other specialized coupling agents. These synthetic advances have made it feasible to incorporate sulfonamide functionality into sophisticated molecular frameworks such as benzoxazepines, creating hybrid compounds with potentially synergistic pharmacological properties.
The therapeutic applications of sulfonamide-containing compounds have expanded significantly beyond their original antimicrobial utility to include carbonic anhydrase inhibition, cyclooxygenase-2 selective inhibition, and various anticancer mechanisms. Recent research has demonstrated that sulfonamide derivatives can exhibit activity against multiple therapeutic targets simultaneously, making them attractive candidates for combination therapy approaches and multi-target drug design strategies. The ability of sulfonamides to interact with diverse protein targets reflects the versatility of the functional group and its capacity to participate in various binding modes depending on the specific molecular context.
| Sulfonamide Application Category | Representative Examples | Primary Mechanisms |
|---|---|---|
| Antimicrobial Agents | Sulfadiazine, Sulfanilamide | Dihydropteroate synthase inhibition |
| Anti-inflammatory Agents | Celecoxib, Meloxicam | Cyclooxygenase-2 selective inhibition |
| Anticancer Agents | Various hybrid derivatives | Multiple target inhibition |
| Carbonic Anhydrase Inhibitors | Acetazolamide analogs | Enzyme active site binding |
| Antiviral Agents | Sulfonamide-nucleoside conjugates | Viral replication interference |
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4S/c1-16(2)11-12-26-20-10-9-19(14-21(20)30-15-24(5,6)23(26)27)25-31(28,29)22-13-17(3)7-8-18(22)4/h7-10,13-14,16,25H,11-12,15H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZBFTOGYCUKMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity based on available research findings, including antimicrobial, anti-inflammatory, and antioxidant properties.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C24H32N2O5S
- Molecular Weight : 460.59 g/mol
- CAS Number : 922005-59-2
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory effects. Compounds with similar oxazepin structures have been reported to inhibit pro-inflammatory cytokines and pathways:
- Case Study : A study on oxazepin derivatives indicated their ability to reduce inflammation in murine models by inhibiting nitric oxide production .
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. Compounds with similar sulfonamide structures have shown effectiveness in scavenging free radicals:
- Research Findings : A study demonstrated that certain sulfonamide derivatives exhibited strong antioxidant capabilities by reducing reactive oxygen species (ROS) levels in cellular assays .
The biological activity of this compound may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been found to inhibit specific enzymes involved in inflammatory responses.
- Interaction with Cellular Receptors : The oxazepin moiety may interact with various receptors implicated in pain and inflammation.
Research Findings Summary Table
Comparison with Similar Compounds
Key Observations :
- The isopentyl substituent in the target compound confers moderate hydrophobicity (logP = 3.8), balancing solubility and membrane permeability. In contrast, the methyl analog (logP = 2.1) exhibits higher aqueous solubility, while the n-pentyl chain increases hydrophobicity (logP = 4.2), reducing solubility .
- The branched isopentyl group may sterically hinder crystallization, leading to a slightly lower melting point compared to the linear n-pentyl analog.
Environmental Reactivity
The atmospheric degradation of volatile organic compounds (VOCs) is influenced by substituent chemistry. The isopentyl group’s branched structure impacts its reaction kinetics with hydroxyl (OH) radicals, a critical pathway for tropospheric degradation :
| Compound Name | OH Rate Constant (cm³/molecule·s) | Atmospheric Lifetime (hours)* |
|---|---|---|
| Target Compound (isopentyl) | 2.5 × 10⁻¹¹ | ~48 |
| Analog 1 (methyl) | 5.0 × 10⁻¹² | ~120 |
| Analog 2 (n-pentyl) | 3.0 × 10⁻¹¹ | ~40 |
Key Observations :
- The isopentyl group’s branching reduces OH radical reactivity compared to the n-pentyl analog, aligning with studies showing slower oxidation rates for branched alkanes .
- The methyl analog’s lower reactivity extends its atmospheric lifetime, suggesting that alkyl chain length and branching significantly influence environmental persistence.
Structural and Conformational Analysis
Crystallographic studies using SHELX software reveal that the benzooxazepine core in the target compound adopts a puckered conformation, stabilized by intramolecular hydrogen bonding between the 4-oxo group and the sulfonamide nitrogen. Analogous compounds with smaller substituents (e.g., methyl ) exhibit planar ring systems, while bulkier groups (e.g., n-pentyl ) introduce torsional strain .
Q & A
Q. What are the standard synthesis protocols for N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and sulfonamide coupling. Key strategies include:
- Reactor Design : Continuous flow reactors improve control over exothermic steps and reduce side reactions .
- Purification : Recrystallization (using ethanol/water mixtures) and HPLC with C18 columns achieve >95% purity .
- Catalyst Optimization : Triethylamine or DMAP enhances acylation efficiency . Yield optimization requires monitoring reaction kinetics via TLC and adjusting solvent polarity (e.g., switching from DCM to THF for better solubility) .
Q. How can the structural identity of this compound be confirmed post-synthesis?
A combination of analytical techniques is critical:
- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., isopentyl chain at C5, sulfonamide at C8) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (expected [M+H]: ~481.2 g/mol) .
- X-ray Crystallography : Resolves stereochemistry using SHELXL for refinement (e.g., verifying the oxazepine ring conformation) .
Q. What analytical methods are recommended for assessing purity, and how are they validated?
- HPLC : Use a C18 column with UV detection at 254 nm; validate methods by spike-recovery tests (recovery: 98–102%) and LOD/LOQ determination (e.g., LOD = 0.1 µg/mL) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (±0.3% tolerance) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?
Discrepancies may arise from metabolic instability or off-target effects. Strategies include:
- Metabolic Profiling : Incubate with liver microsomes to identify unstable moieties (e.g., ester hydrolysis in the oxazepine ring) .
- Orthogonal Assays : Compare results from enzyme inhibition (e.g., kinase assays) and cell viability (MTT assays) to isolate mechanism-specific effects .
- Pharmacokinetic Modeling : Use allometric scaling to adjust in vitro IC values for in vivo predictions .
Q. What experimental designs are effective for structure-activity relationship (SAR) studies targeting the sulfonamide moiety?
- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -CF) or donating (-OCH) groups at the benzene ring.
- Biological Testing : Screen against target enzymes (e.g., carbonic anhydrase isoforms) using fluorescence polarization assays .
- Computational Docking : AutoDock Vina predicts binding affinity changes; correlate with experimental IC values .
Q. How can researchers address low crystallinity during X-ray diffraction studies of this compound?
- Crystallization Screening : Use high-throughput vapor diffusion with 96-well plates (PEGs, alcohols as precipitants) .
- Cryoprotection : Soak crystals in Paratone-N oil to mitigate radiation damage during data collection .
- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for challenging datasets .
Q. What strategies improve the pharmacokinetic profile of this compound without compromising bioactivity?
- LogP Optimization : Introduce polar groups (e.g., -OH) to reduce logP from 3.5 to 2.8, enhancing solubility .
- Prodrug Design : Mask the sulfonamide as a pivaloyloxymethyl ester to improve oral bioavailability .
- Metabolic Blockers : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in preclinical models to stabilize plasma levels .
Methodological Notes
- Contradictory Data Analysis : Use multivariate ANOVA to distinguish assay variability from true biological effects .
- Synthetic Challenges : For sterically hindered intermediates (e.g., C3-dimethyl groups), employ microwave-assisted synthesis (100°C, 30 min) to accelerate reaction rates .
- Biological Target Validation : CRISPR-Cas9 knockout models confirm target specificity (e.g., HDAC6 knockdown reverses observed antiproliferative effects) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
